molecular formula C10H14ClN3 B7479033 1-(5-Chloropyridin-2-yl)-4-methylpiperazine

1-(5-Chloropyridin-2-yl)-4-methylpiperazine

Cat. No. B7479033
M. Wt: 211.69 g/mol
InChI Key: KVURYGYPHIBKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropyridin-2-yl)-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative and is also known as CPP or CPPene. CPP has been studied for its ability to modulate the activity of various receptors in the brain, leading to its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression.

Mechanism of Action

CPP acts as an agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This leads to a decrease in the activity of the dopaminergic system and an increase in the activity of the serotonergic system. This modulation of neurotransmitter activity has been shown to lead to a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. Studies have shown that CPP can increase the release of serotonin in the brain, leading to an increase in mood and a reduction in anxiety. CPP has also been shown to decrease the activity of the dopaminergic system, leading to a reduction in symptoms associated with schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of CPP is its ability to modulate the activity of various receptors in the brain, leading to its potential use in the treatment of neurological disorders. However, one limitation of CPP is its potential toxicity and side effects. Further research is needed to fully understand the safety and efficacy of CPP.

Future Directions

There are several future directions for the research of CPP. One direction is the development of more potent and selective CPP derivatives that can target specific receptors in the brain. Another direction is the investigation of the potential use of CPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the safety and efficacy of CPP in humans.

Synthesis Methods

The synthesis of CPP involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with 4-methylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction is carried out in a solvent such as ethanol or methanol and can be optimized for yield and purity.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that CPP can modulate the activity of various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor. This modulation can lead to a reduction in symptoms associated with these disorders.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVURYGYPHIBKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)-4-methylpiperazine

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